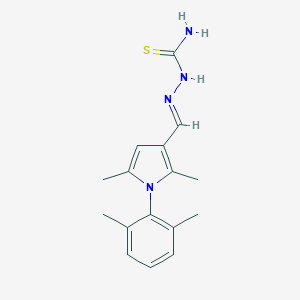![molecular formula C19H13N3O2 B302318 N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302318.png)
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide, also known as PNF, is a synthetic compound that has been widely used in scientific research. PNF belongs to the class of hydrazide derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a variety of biological activities. However, there are also limitations to its use. This compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively tested in vivo, so its efficacy and safety in animal models are not well understood.
Future Directions
There are several future directions for research on N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the in vivo efficacy and safety of this compound in animal models. In addition, this compound could be further investigated for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its various biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research on this compound could focus on the development of this compound analogs with improved solubility and bioavailability, investigation of its in vivo efficacy and safety, and its potential use in combination therapy.
Synthesis Methods
The synthesis of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde and hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The chemical structure of this compound is shown in Figure 1.
Scientific Research Applications
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been used extensively in scientific research due to its various biological activities. It has been shown to possess anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been reported to possess anti-microbial activity against a variety of bacterial and fungal strains.
properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-19(22-21-12-13-7-9-20-10-8-13)18-11-16-15-4-2-1-3-14(15)5-6-17(16)24-18/h1-12H,(H,22,23)/b21-12+ |
InChI Key |
IYBBOHFITSTGKT-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=NC=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)